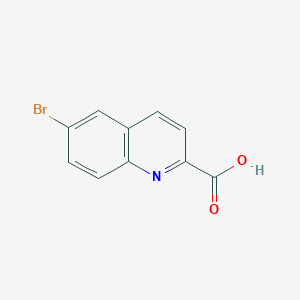

6-Bromoquinoline-2-carboxylic acid

Description

Significance of the Quinoline (B57606) Moiety in Contemporary Organic Synthesis

The quinoline scaffold is a cornerstone in modern organic synthesis due to its versatile reactivity. numberanalytics.comresearchgate.net Its aromatic nature allows it to undergo electrophilic substitution reactions, while the nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic additions. numberanalytics.comfrontiersin.org This dual reactivity makes it a valuable building block for constructing complex molecular architectures. numberanalytics.com

Numerous named reactions have been developed and refined for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.orgresearchgate.net These methods, along with modern catalytic and environmentally benign approaches, provide chemists with a robust toolbox for creating a wide array of substituted quinoline derivatives. researchgate.netrsc.org The quinoline core is utilized as a starting material for the synthesis of complex natural products, functional materials like dyes and polymers, and metal-organic frameworks (MOFs). numberanalytics.comwikipedia.orgresearchgate.net

Prevalence of Quinoline Derivatives in Medicinal Chemistry and Pharmaceutical Research

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govnih.gov This has led to their extensive investigation and incorporation into a multitude of therapeutic agents. researchgate.netnih.govtandfonline.com The quinoline ring system is a key component in numerous drugs with a wide spectrum of pharmacological activities.

Prominent examples of quinoline-based drugs include the antimalarials quinine, chloroquine, and mefloquine. numberanalytics.comwikipedia.orgneliti.com The structural framework of quinoline is also found in antibacterial agents like ciprofloxacin (B1669076) and moxifloxacin, anticancer drugs such as camptothecin, and compounds with anti-inflammatory, antioxidant, and anticonvulsant properties. numberanalytics.comnih.gov The continuous exploration of quinoline derivatives fuels the discovery of new drug candidates for various diseases, including Alzheimer's disease and different types of cancer. nih.govnih.gov

Examples of Marketed Drugs Containing the Quinoline Scaffold

| Drug Name | Therapeutic Class |

| Quinine | Antimalarial |

| Chloroquine | Antimalarial, Antirheumatic |

| Mefloquine | Antimalarial |

| Ciprofloxacin | Antibiotic |

| Moxifloxacin | Antibiotic |

| Camptothecin | Anticancer |

| Fluvastatin | Antihyperlipidemic |

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Aripiprazole | Antipsychotic |

Overview of Brominated Quinoline Derivatives in Current Chemical Research

The introduction of bromine atoms into the quinoline scaffold significantly influences its chemical and biological properties. Brominated quinolines are key intermediates in organic synthesis, serving as versatile precursors for creating more complex, functionalized molecules through cross-coupling reactions. nih.gov The bromine atom can be readily substituted with various other functional groups, enabling the synthesis of a diverse library of quinoline derivatives. nih.gov

In medicinal chemistry, bromination can enhance the lipophilicity of a compound, potentially improving its membrane permeability and bioavailability. researchgate.net Several studies have shown that brominated quinoline derivatives exhibit potent biological activities, including anticancer and antimicrobial effects. nih.govnih.gov For instance, certain brominated methoxyquinolines and nitrated bromoquinolines have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov The position of the bromine atom on the quinoline ring is crucial and can significantly modulate the compound's therapeutic efficacy.

Specific Academic Research Focus on 6-Bromoquinoline-2-carboxylic acid

This compound is a specific brominated quinoline derivative that has garnered attention in chemical research, primarily as a crucial synthetic intermediate. Its structure combines the quinoline core with a bromine atom at the 6-position and a carboxylic acid group at the 2-position. This particular arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological applications.

Research has focused on the synthesis of this compound and its subsequent use in creating derivatives. For example, it serves as a starting material for the synthesis of esters like Methyl 6-bromo-2-quinolinecarboxylate, which can then be used in further synthetic steps. chemicalbook.com The presence of the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the bromo-substituent allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups. While direct biological applications of this compound itself are not extensively documented, its role as a precursor is vital for developing novel compounds for medicinal and materials science research. chemimpex.comfrontiersin.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65148-10-9 chemicalbook.com |

| Molecular Formula | C₁₀H₆BrNO₂ chemicalbook.com |

| Molecular Weight | 252.06 g/mol chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCFISFRKCLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495748 | |

| Record name | 6-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65148-10-9 | |

| Record name | 6-Bromo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65148-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromoquinoline 2 Carboxylic Acid and Its Analogues

Strategic Approaches for Regioselective Bromination on the Quinoline (B57606) Scaffold

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of many quinoline-based compounds. nih.gov The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring.

Electrophilic bromination of the quinoline ring typically occurs on the benzene (B151609) ring portion. youtube.com For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid can lead to the formation of 5-bromoquinoline (B189535). thieme-connect.com The reaction of quinoline with bromine in the presence of concentrated sulfuric acid at 75°C yields a mixture of 5-bromoquinoline and 8-bromoquinoline. youtube.com

The presence of activating groups on the quinoline ring can direct the position of bromination. For example, 8-substituted quinolines, such as those with hydroxyl, methoxy, or amino groups, undergo bromination at the C-5 and/or C-7 positions. acgpubs.orgresearchgate.net Specifically, the bromination of 8-methoxyquinoline (B1362559) with bromine in dichloromethane (B109758) results in the regioselective formation of 5-bromo-8-methoxyquinoline. acgpubs.org In contrast, 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can yield a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives depending on the reaction conditions. acgpubs.orgresearchgate.net

A metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.org This method demonstrates high functional group tolerance and reactivity under mild, open-air conditions. rsc.org

Radical-mediated reactions offer an alternative pathway for quinoline synthesis and functionalization. nih.govnih.gov For example, N-bromosuccinimide (NBS) can mediate a radical cyclization of N-(3-phenylprop-2-ynyl)anilines to produce 3,6,8-tribromoquinolines. documentsdelivered.com Another approach involves the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines to construct functionalized bromoquinolines. rsc.org This reaction proceeds through electrophilic bromination followed by radical dehydrogenation. rsc.org

Gas-phase bromination of quinoline at high temperatures (450-500°C) has been shown to yield 2-bromoquinoline, while at 300°C, 3-bromoquinoline (B21735) is formed. researchgate.net

| Method | Reagents | Product(s) | Reference |

| Electrophilic Bromination | Br2, conc. H2SO4, 75°C | 5-Bromoquinoline and 8-bromoquinoline | youtube.com |

| Electrophilic Bromination | NBS, conc. H2SO4 | 5-Bromoquinoline | thieme-connect.com |

| Bromination of 8-Methoxyquinoline | Br2, CH2Cl2 | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| Radical Cyclization | N-(3-phenylprop-2-ynyl)anilines, NBS | 3,6,8-Tribromoquinolines | documentsdelivered.com |

| Gas-Phase Bromination | Quinoline, Br2, 450-500°C | 2-Bromoquinoline | researchgate.net |

| Gas-Phase Bromination | Quinoline, Br2, 300°C | 3-Bromoquinoline | researchgate.net |

| Dehydrogenative Bromination | Tetrahydroquinolines, NBS | Bromoquinolines | rsc.org |

Carboxylation Reactions for the Introduction of the Carboxylic Acid Functionality at Position 2

The introduction of a carboxylic acid group at the C-2 position of the quinoline ring is a key transformation for the synthesis of quinoline-2-carboxylic acids. One established method for achieving this is through the Doebner reaction, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid. nih.gov

Another classical approach is the Pfitzinger reaction, which provides a route to quinoline-4-carboxylic acids. nih.gov While these methods are foundational, modern techniques offer alternative pathways.

The oxidation of a suitable precursor is a common strategy. For instance, the oxidation of the pyridine (B92270) ring of quinoline using alkaline potassium permanganate (B83412) (KMnO4) can lead to the formation of pyridine-2,3-dicarboxylic acid, demonstrating the susceptibility of the heterocyclic ring to oxidation. youtube.com A more targeted approach would involve the oxidation of a pre-installed group at the C-2 position.

Multi-Component Reactions in the Synthesis of Quinoline Carboxylic Acid Derivatives

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like quinoline carboxylic acid derivatives from simple starting materials in a single step. nih.gov

The Doebner reaction, a classic example of an MCR, combines an aniline, an aldehyde, and pyruvic acid to directly form 2-substituted quinoline-4-carboxylic acids. nih.gov A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.gov

More contemporary MCRs often employ metal-free conditions. For instance, the synthesis of quinolines can be achieved through the electrophilic cyclization of anilines and alkynes. nih.gov Another metal-free approach involves the radical-promoted cyclization of arylamine precursors. nih.gov For example, an N-bromosuccinamide (NBS)-mediated radical reaction can be used to synthesize 3-substituted quinolines. nih.gov

Iodine-catalyzed MCRs have also been developed for quinoline synthesis from enamides and imines. nih.gov These reactions proceed through ortho-iodination followed by cyclization. nih.gov

| Reaction Name | Components | Product Type | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted quinoline-4-carboxylic acids | nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | 2- and 4-Substituted quinolines | nih.gov |

| NBS-mediated Radical Cyclization | Arylamine precursors, NBS | 3-Substituted quinolines | nih.gov |

| Iodine-catalyzed Reaction | Enamides, Imines | Diaryl quinolines | nih.gov |

Derivatization Strategies for 6-Bromoquinoline-2-carboxylic Acid

Once this compound is synthesized, it can be further modified through various derivatization reactions to produce a range of analogues with potentially diverse biological activities.

Esterification Reactions Leading to Alkyl Esters of this compound

Esterification of the carboxylic acid group at the 2-position of this compound can be achieved through standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester. This two-step process is often milder and can be used for a wider range of alcohols.

Amidation Reactions and the Synthesis of 6-Bromoquinoline-2-carboxamide (B1281292) Derivatives

The synthesis of 6-bromoquinoline-2-carboxamide derivatives involves the formation of an amide bond from the carboxylic acid at the C-2 position. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride as described for esterification. The subsequent reaction of the acyl chloride with an appropriate amine yields the desired amide.

Alternatively, peptide coupling reagents can be used to directly couple the carboxylic acid with an amine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). These reagents facilitate amide bond formation under mild conditions and are compatible with a wide variety of functional groups.

A study on the activation of 6-bromoquinoline (B19933) demonstrated its conversion into various derivatives. researchgate.net While this research focused on nucleophilic substitution at the bromine-bearing carbon, the principles of activating the quinoline ring are relevant to derivatization strategies. researchgate.net

Functional Group Interconversions Involving the Bromine Moiety

The bromine atom at the 6-position of the quinoline ring serves as a versatile handle for a variety of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions.

The Suzuki coupling reaction, which involves the reaction of the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base, is a powerful tool for forming new carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

Similarly, the Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 6-position of the quinoline and a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. Research has shown that in polybromoquinolines, the Sonogashira coupling can occur regioselectively at the C-6 position. rsc.org

The Heck reaction provides a method for the palladium-catalyzed reaction of the bromoquinoline with an alkene, leading to the formation of a new carbon-carbon double bond at the 6-position.

Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions, particularly if the quinoline ring is activated by electron-withdrawing groups. For instance, nitration of 6-bromoquinoline can activate the ring towards nucleophilic attack, allowing for the substitution of the bromine with amines like morpholine (B109124) or piperazine. semanticscholar.org

| Reaction | Reactant | Catalyst/Reagent | Product | Reference |

| Suzuki Coupling | Boronic acid/ester | Palladium catalyst, Base | 6-Aryl/alkyl-quinoline | rsc.org |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | 6-Alkynyl-quinoline | rsc.org |

| Nucleophilic Aromatic Substitution | Amine (e.g., morpholine) | Activating group (e.g., nitro) | 6-Amino-quinoline | semanticscholar.org |

Application of Green Chemistry Principles in the Synthesis of this compound and its Analogues

The integration of green chemistry into the synthesis of quinoline derivatives is a significant step towards more sustainable pharmaceutical and chemical manufacturing. rsc.org Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. wikipedia.orgresearchgate.net In contrast, green approaches prioritize waste prevention, atom economy, and the use of less hazardous chemicals. nih.gov For the synthesis of this compound and its analogues, this involves exploring alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions.

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. eurekaselect.com The synthesis of quinoline derivatives in aqueous media has been successfully demonstrated. For instance, the on-water synthesis of 2-substituted quinolines from 2-aminochalcones has been achieved using benzylamine (B48309) as a nucleophilic catalyst, offering excellent yields and simple product isolation. nih.govacs.org Another approach involves the use of a dual green solvent system of water and ethylene (B1197577) glycol, which has been shown to be effective in the synthesis of quinoline-4-carboxylic acids. researchgate.net

Ethanol (B145695) is another green solvent that has been utilized in the synthesis of quinoline derivatives, often in conjunction with other green techniques like microwave irradiation or the use of organocatalysts. ajchem-a.comrsc.org For example, the synthesis of quinoline-4-carboxylic acid derivatives has been carried out in ethanol using p-toluenesulfonic acid as a catalyst under microwave conditions. rsc.org The use of polyethylene (B3416737) glycol (PEG)-supported sulfonic acid in dichloromethane has also been reported for the Friedländer synthesis of quinolines, where the catalyst can be recovered and recycled. These examples highlight the potential for developing a synthesis of this compound in greener solvent systems.

The development of novel catalysts is a cornerstone of green synthesis, aiming to improve reaction rates and selectivity while minimizing waste. Organocatalysis, which avoids the use of often toxic and expensive metal catalysts, has emerged as a powerful tool in green chemistry. nih.gov Various organocatalysts have been employed in the synthesis of quinolines. For instance, benzylamine has been used as a nucleophilic catalyst for the synthesis of 2-substituted quinolines in water. nih.govacs.org

An electrochemically assisted Friedländer reaction represents a cutting-edge, sustainable method for quinoline synthesis. This reagent-free approach uses an electric current to drive the reaction under mild conditions, achieving high conversion rates and excellent atom economy. rsc.org

Alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org Microwave-assisted synthesis has been successfully applied to the preparation of various quinoline derivatives, often leading to higher yields and cleaner product formation. nih.gov For example, a one-step microwave-assisted method for the synthesis of substituted anilides of quinoline-2-carboxylic acid has been developed, providing an efficient route to these compounds. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been used for the preparation of quinoline derivatives. acs.org While a direct application to this compound is not yet documented, the general success of these methods in quinoline chemistry suggests their potential for developing greener synthetic routes to the target compound and its analogues.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are inherently greener as they reduce the need for intermediate purification steps, minimize solvent usage, and save time and energy. researchgate.net A notable example is the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes. rsc.orgresearchgate.net This approach, which proceeds through a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations, offers good yields and accommodates various substituents. rsc.org The development of a one-pot synthesis for this compound, potentially combining a suitable brominated aniline derivative with other reactants under green conditions, would be a significant advancement.

The table below summarizes various green synthetic methodologies applicable to quinoline-2-carboxylic acid and its analogues, providing a framework for the future development of a sustainable synthesis for this compound.

| Synthetic Approach | Catalyst | Solvent | Energy Source | Key Advantages | Applicable to Analogues |

| On-water synthesis | Benzylamine | Water | Conventional Heating | Excellent yields, simple work-up, catalyst recycling | Yes |

| One-pot synthesis | BEMP (solid base) | Acetonitrile (B52724) | Conventional Heating | Good yields, tolerates various functional groups | Yes |

| Doebner-von Miller Reaction | Lewis or Brønsted acids | Various/Solvent-free | Conventional Heating | Versatile for quinoline synthesis | Yes |

| Friedländer Synthesis | PEG-supported sulfonic acid | Dichloromethane | Reflux | Recyclable catalyst, good yields | Yes |

| Electrochemical Synthesis | - | Not specified | Electric Current | Reagent-free, mild conditions, high atom economy | Yes |

| Microwave-assisted amidation | - | - | Microwave | Rapid reaction, high yields | Yes |

Mechanistic Studies and Reactivity Profiling of 6 Bromoquinoline 2 Carboxylic Acid

Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline core of 6-Bromoquinoline-2-carboxylic acid possesses a unique electronic landscape that influences its susceptibility to substitution reactions. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, while the benzene (B151609) ring is more susceptible. Conversely, the pyridine ring is activated for nucleophilic substitution.

Electrophilic Aromatic Substitution: Nitration of 6-bromoquinoline (B19933) provides insight into the electrophilic substitution patterns. The reaction typically occurs on the benzene portion of the quinoline ring. For instance, the nitration of 6-bromoquinoline can lead to the formation of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline. The presence of the bromo group, an ortho-, para-director, and the deactivating effect of the nitrogen atom guide the position of the incoming nitro group. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is generally unreactive towards nucleophilic aromatic substitution unless activated. Activation can be achieved by introducing a strong electron-withdrawing group, such as a nitro group, onto the ring system. For example, nitrated 6-bromoquinoline derivatives can undergo SNAr reactions where the bromine is displaced by nucleophiles like cyclic amines (morpholine or piperazine). researchgate.net The formation of a quinoline N-oxide also enhances the ring's susceptibility to both electrophilic and nucleophilic attack, further diversifying its reactivity. researchgate.net The bromine atom itself can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives under appropriate conditions.

Table 1: Substitution Reactions on the 6-Bromoquinoline Scaffold This table is illustrative and based on the reactivity of the 6-bromoquinoline core.

| Reaction Type | Reagents | Position of Attack/Substitution | Product Type |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C5 and C8 | Nitro-6-bromoquinolines |

| Nucleophilic Substitution (SNAr) | Morpholine (B109124), Piperazine | C6 (on activated substrates) | 6-Amino-substituted quinolines |

Investigations into Cross-Coupling Reactions Involving the Bromo-Substituent

The carbon-bromine bond at the C6 position is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This versatility has made this compound a valuable precursor for the synthesis of more complex molecules. Cross-coupling reactions offer a powerful method for joining two molecular fragments with the aid of a metal catalyst. sigmaaldrich.com

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. The bromo-substituent of this compound can participate in various palladium-catalyzed transformations, including Suzuki, Heck, and Buchwald-Hartwig amination reactions.

A notable application is the α-arylation of the carboxylic acid itself, though direct α-arylation of free carboxylic acids has been a challenge. nih.gov More commonly, the bromo-substituent is the reactive handle. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the reaction between the bromoquinoline and an organoboron reagent to form a new C-C bond. These reactions often tolerate a wide range of functional groups. nih.gov The development of chiral ligands has even enabled enantioselective palladium-catalyzed cross-coupling reactions between α-bromo carboxamides and aryl boronic acids, highlighting the potential for creating chiral α-aryl carboxamides from similar scaffolds. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on Aryl Bromides This table represents typical conditions for reactions applicable to the bromo-substituent.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | C-C (Aryl-Alkenyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOt-Bu | C-N (Aryl-Amine) |

| α-Arylation | Carboxylic Acid Derivative | Pd(OAc)₂/Ligand | Strong Base | α-Aryl Carboxylic Acid |

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for certain transformations. The Ullmann reaction, one of the earliest examples of copper-mediated cross-coupling, can be used to form C-O, C-S, and C-N bonds.

Copper catalysis is particularly relevant for decarboxylative coupling reactions, where a carboxylic acid is coupled with an organic halide. wikipedia.org While this often involves the reaction of a different carboxylic acid with the bromoquinoline, copper can also mediate the coupling of the bromo-substituent itself. For instance, copper-catalyzed protodecarboxylation of aromatic carboxylic acids has been achieved, demonstrating copper's ability to interact with the carboxylic acid moiety. researchgate.net Furthermore, copper-mediated C-H functionalization of quinoline N-oxides has been explored, suggesting complex reactivity pathways involving dearomatization and rearomatization. rsc.org Recent studies have utilized copper-mediated radiofluorination of bromoquinoline precursors for the synthesis of PET tracers, underscoring the utility of this transformation. frontiersin.org

Reactivity of the Carboxylic Acid Moiety in Diverse Reaction Environments

The carboxylic acid group at the C2 position is a versatile functional handle that can undergo a range of transformations characteristic of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

The most common reactions involve the conversion of the carboxylic acid into other functional groups:

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amidation: Reaction with an amine, typically activated first (e.g., as an acyl chloride or with a coupling agent like DCC or HATU), produces an amide. The synthesis of analogs for fibroblast activation protein inhibitors has utilized the amidation of similar quinoline carboxylic acids. frontiersin.org

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol (2-hydroxymethyl-6-bromoquinoline).

Decarboxylation: The removal of the carboxylic acid group as CO₂ can be challenging for aromatic carboxylic acids but can be facilitated by metal catalysts, particularly copper, often at high temperatures. wikipedia.orgresearchgate.net This process, known as protodecarboxylation, replaces the carboxyl group with a hydrogen atom.

The synthesis of this compound itself from 6-bromo-2-(tribromomethyl)quinoline (B8649548) via hydrolysis with concentrated sulfuric acid demonstrates the robustness of the carboxylic acid group under harsh acidic conditions. chemicalbook.com

Analysis of Intramolecular Cyclization Pathways and Rearrangement Reactions

The rigid quinoline framework and the presence of multiple reactive sites in this compound and its derivatives create opportunities for intramolecular reactions.

Intramolecular Cyclization: While specific studies on the intramolecular cyclization of this compound are not prevalent, related transformations suggest potential pathways. For example, the bromination of other quinoline alkaloids containing pendant alkene groups has been shown to trigger intramolecular cyclization, leading to the formation of new polycyclic structures. nih.gov In such reactions, the quinoline nitrogen or other nucleophilic groups within the molecule can attack an intermediate formed at a side chain. For this compound, derivatives with appropriate side chains could potentially undergo cyclization where the carboxylic acid (or its derivative) or the quinoline nitrogen acts as an internal nucleophile. nih.govmdpi.com

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in While no specific rearrangement reactions starting directly from this compound are commonly reported, its derivatives could be subject to classic organic rearrangements. For instance, if the quinoline core were to be transformed into a 1,2-diol structure, it could undergo a pinacol-pinacolone rearrangement under acidic conditions. berhamporegirlscollege.ac.in Similarly, transformations of the carboxylic acid and adjacent positions could lead to intermediates susceptible to rearrangements like the benzilic acid rearrangement if a 1,2-diketone moiety were installed. wiley-vch.de Photochemical reactions can also induce rearrangements and cycloadditions in the quinoline system. nih.gov These pathways, though hypothetical for the parent compound, represent plausible transformations for its synthetically modified derivatives.

Comprehensive Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR (¹H NMR) spectrum provides precise information about the chemical environment of hydrogen atoms in the molecule. For 6-Bromoquinoline-2-carboxylic acid, the analysis reveals distinct signals corresponding to the protons on the quinoline (B57606) ring. In a DMSO-d₆ solvent, the spectrum shows several signals in the aromatic region. chemicalbook.com

The observed signals include a doublet at 8.50 ppm with a coupling constant (J) of 9 Hz, another doublet at 8.38 ppm with J=2 Hz, and doublets at 8.13 ppm and 8.06 ppm, both with J=9 Hz. A multiplet is also observed around 7.96 ppm. chemicalbook.com The carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, a characteristic feature for carboxylic acids. libretexts.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Proton Assignment |

| 8.50 | Doublet (d) | 9 | Aromatic H |

| 8.38 | Doublet (d) | 2 | Aromatic H |

| 8.13 | Doublet (d) | 9 | Aromatic H |

| 8.06 | Doublet (d) | 9 | Aromatic H |

| 7.96 | Multiplet (m) | - | Aromatic H |

| 10-12 (expected) | Broad Singlet (br s) | - | Carboxylic Acid H |

Data sourced from ¹H NMR (400 MHz, DMSO-d₆) analysis. chemicalbook.comlibretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is expected to be significantly deshielded, with its signal appearing in the range of 160-180 ppm. libretexts.org The remaining nine carbons of the bromo-substituted quinoline ring will produce signals in the aromatic region, generally between 120-150 ppm. The specific chemical shifts are influenced by the positions of the nitrogen atom and the bromine substituent.

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 160-180 |

| Quinoline Ring Carbons | 120-150 |

Expected values based on typical ranges for these functional groups. libretexts.org

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₀H₆BrNO₂), the theoretical exact mass can be calculated with high precision. chemicalbook.com While electrospray ionization liquid chromatography-mass spectrometry (ES-LCMS) has identified a protonated molecular ion [M+H]⁺ at m/z 253, HRMS would offer a more precise value, distinguishing it from other compounds with the same nominal mass. chemicalbook.comnih.gov

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which have almost equal abundance (approximately 50.7% and 49.3%, respectively). This results in the appearance of two peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M) and a second peak at two mass units higher (M+2), with nearly equal intensity (a 1:1 ratio). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom within the molecule's structure.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid group, typically appearing in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretch of the carbonyl group, being conjugated with the aromatic quinoline system, is expected to absorb strongly in the 1710-1680 cm⁻¹ range. spectroscopyonline.com Other significant peaks include the C-O stretch between 1320-1210 cm⁻¹ and the in-ring C=C and C=N stretches of the quinoline moiety in the 1600-1450 cm⁻¹ region. libretexts.orgspectroscopyonline.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| Carboxylic Acid | 3300-2500 | O-H Stretch (broad) |

| Carbonyl (Aromatic Acid) | 1710-1680 | C=O Stretch (strong) |

| Carboxylic Acid | 1320-1210 | C-O Stretch |

| Aromatic Ring | 1600-1450 | C=C and C=N Stretches |

Expected values based on general spectroscopic data for carboxylic acids and aromatic systems. libretexts.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides valuable insights into the extent of conjugation and the energies of electronic orbitals. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*). libretexts.org

The quinoline ring system is a chromophore, meaning it is the part of the molecule responsible for absorbing light. Its extended π-conjugated system, composed of the fused benzene (B151609) and pyridine (B92270) rings, gives rise to characteristic π → π* transitions. Additionally, the nitrogen atom in the quinoline ring possesses a lone pair of electrons (non-bonding electrons), which can undergo n → π* transitions. libretexts.org These transitions typically occur at different wavelengths, with π → π* transitions being more intense and often occurring at shorter wavelengths (higher energy) compared to the lower intensity, longer wavelength n → π* transitions.

The electronic spectrum of the parent compound, quinoline-2-carboxylic acid, shows distinct absorption bands that can be attributed to these transitions within the quinoline nucleus. researchgate.net The presence of the carboxylic acid group and the bromine atom at positions 2 and 6, respectively, are expected to modulate the absorption characteristics. The bromine atom, with its lone pairs, can act as an auxochrome, potentially causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The carboxylic acid group can also influence the spectrum, particularly depending on the solvent and pH, which affects its protonation state. libretexts.org

Table 1: UV-Vis Spectral Data for Representative Quinoline Carboxylic Acid

| Compound | λmax (nm) | Solvent | Electronic Transition |

|---|

Note: The data is derived from graphical representations and serves as an approximation. researchgate.net The two distinct regions of absorption are characteristic of the quinoline system.

X-ray Diffraction Analysis for Single-Crystal and Powder Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, crystal packing, and intermolecular interactions, such as hydrogen bonding. Such data is fundamental to understanding the compound's physical properties and its interactions in a biological or chemical system.

While a single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of closely related structures provides a strong basis for predicting its solid-state conformation. For instance, the crystal structure of the parent molecule, quinoline-2-carboxylic acid, reveals that it can crystallize with two tautomeric forms (a neutral molecule and a zwitterion) in the unit cell, held together by strong hydrogen bonds. researchgate.net

Furthermore, crystallographic studies of other substituted quinolines, including a bromo-substituted derivative, provide insight into the geometric parameters. nih.gov The crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate shows an orthorhombic crystal system with the space group Pbca. nih.gov In this molecule, the quinoline ring system is nearly planar. nih.gov It is expected that this compound would also adopt a largely planar quinoline core. A critical feature in the solid state would be the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common structural motif for carboxylic acids that significantly influences their crystal packing. libretexts.orgresearchgate.net

The table below summarizes crystallographic data for quinoline-2-carboxylic acid and a related bromo-quinoline derivative to provide context for the expected structural parameters of this compound.

Table 2: Representative Crystallographic Data for Quinoline Derivatives

| Parameter | Quinoline-2-carboxylic acid researchgate.net | Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate nih.gov |

|---|---|---|

| Chemical Formula | C₁₀H₇NO₂ | C₂₀H₁₆BrNO₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 9.724(1) | 14.0819(7) |

| b (Å) | 5.937(1) | 9.7470(5) |

| c (Å) | 27.545(2) | 24.0399(12) |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 90.15(1) | 90 |

| **γ (°) ** | 90 | 90 |

| **Volume (ų) ** | Not Reported | 3299.6(3) |

| Z | 4 | 8 |

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are standard for optimizing the molecular structure to its lowest energy state. nih.govresearchgate.netresearchgate.net

These calculations provide precise bond lengths, bond angles, and dihedral angles for 6-Bromoquinoline-2-carboxylic acid, establishing its most stable three-dimensional conformation. For instance, studies on related compounds like 6-chloroquinoline (B1265530) and 6-bromo quinazoline (B50416) derivatives have successfully used DFT to achieve optimized geometries that correspond well with experimental data. nih.govresearchgate.net The electronic structure analysis reveals the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. researchgate.net Furthermore, thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be calculated to assess the molecule's stability. nih.govresearchgate.net

Table 1: Representative DFT Methods Used for Quinoline Derivatives

| Compound Family | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| 6-Bromo quinazoline derivatives | B3LYP | 6-31+G(d,p) | Thermodynamic stability, IR spectrum analysis | nih.govresearchgate.net |

| Quinolone carboxylic acid derivatives | DFT (unspecified) | Not specified | Geometric, energetic, and electronic structure | mdpi.com |

| 6-Chloroquinoline | B3LYP | 6-311++G(d,p) | Geometrical structure, electronic structure analysis | researchgate.net |

Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR Chemical Shifts, IR Frequencies)

Computational models are highly effective in predicting spectroscopic data, which serves as a vital tool for structural confirmation.

Infrared (IR) Frequencies: Theoretical vibrational frequencies for this compound can be computed using DFT. The calculated frequencies correspond to specific vibrational modes, such as C=O stretching of the carboxylic acid, C=C and C=N stretching within the quinoline ring, and C-Br stretching. In studies of related 6-bromo quinazoline derivatives, a strong agreement was found between the IR spectra calculated via DFT and those obtained experimentally. nih.govresearchgate.net This predictive power aids in the correct assignment of experimental IR absorption bands.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. researchgate.netnih.gov Calculations for similar molecules like 6-chloroquinoline have demonstrated that this method can accurately reproduce experimental chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.com For complex molecules, comparing calculated shifts with experimental data can help confirm the correct structure or determine the relative configuration of chiral centers. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the region of the molecule most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). libretexts.orglibretexts.org

For this compound, an FMO analysis performed using DFT would map the spatial distribution of these orbitals. In a related quinoline derivative, the HOMO was found to be delocalized over the phenyl ring and an amide group, while the LUMO was distributed across the entire molecule, excluding the carboxyl group. chemrxiv.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. This analysis helps predict which sites on the molecule are susceptible to electrophilic or nucleophilic attack, providing insight into its reaction mechanisms. wpmucdn.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme.

Molecular Docking: This computational method predicts the preferred orientation of the ligand when bound to a target's active site. The goal is to find the binding mode with the lowest energy, which is quantified as a binding affinity or docking score (e.g., in kcal/mol). researchgate.net For example, derivatives of the closely related 6-bromo quinazoline have been docked against the Epidermal Growth Factor Receptor (EGFR) to assess their potential as cytotoxic agents, revealing key hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Similarly, other quinoline derivatives have been studied as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the conformational changes and the persistence of key interactions (like hydrogen bonds) identified during docking. The stability is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the protein's backbone atoms over the simulation period. researchgate.net A stable RMSD value suggests a stable binding complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties (known as descriptors) are correlated with changes in its biological activity. researchgate.net

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of derivatives for a specific biological activity (e.g., enzyme inhibition). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative. These can be 2D or 3D and include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov

Model Development: Using statistical or machine learning methods—such as Multiple Linear Regression (MLR), k-Nearest Neighbors (KNN), or Gradient Boosting (GB)—to build a predictive model that links the descriptors to the observed activity. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The ultimate goal of a QSAR model is to predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent and selective compounds while minimizing synthetic efforts. nih.gov QSAR studies on various quinoline derivatives have successfully identified key structural features responsible for their activity against targets like P-glycoprotein and topoisomerase I. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloroquinoline |

| 6-Bromo quinazoline |

| Quinolone carboxylic acid |

| 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid |

| Epidermal Growth Factor Receptor (EGFR) |

| P-glycoprotein |

Research Applications in Medicinal Chemistry and Drug Discovery

Utility as Pharmaceutical Intermediates and Key Building Blocks in Drug Synthesis

6-Bromoquinoline-2-carboxylic acid is a valuable building block in organic synthesis and medicinal chemistry. chemimpex.com The presence of the bromine atom and the carboxylic acid functional group makes it a versatile precursor for creating more complex molecules. chemimpex.com The bromine atom at the 6-position enhances the molecule's reactivity, making it suitable for various chemical transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This reactivity allows chemists to use this compound as a key intermediate in the synthesis of a diverse range of pharmaceutical agents and bioactive compounds. chemimpex.comchemicalbook.com For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups. A notable example is the synthesis of Methyl 6-bromo-2-quinolinecarboxylate, achieved by refluxing this compound with methanol (B129727) and methanesulfonic acid. chemicalbook.com This esterification demonstrates a common pathway for modifying the core structure to develop new chemical entities. Researchers utilize this compound as a foundational element to build quinoline (B57606) derivatives with potential applications against a spectrum of diseases, highlighting its importance in the development of new drugs. chemimpex.com

Exploration of Antimicrobial Activities

The quinoline ring system is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been explored for their potential to combat various microbial pathogens, including bacteria, fungi, and viruses.

Derivatives of quinoline-4-carboxylic acids are known for their antibacterial properties. mdpi.com Research into compounds structurally related to this compound has demonstrated their potential as antibacterial agents. For example, novel heterocyclic compounds synthesized from quinoline-2-carboxylic acid have shown significant antimicrobial properties. ajchem-a.com In one study, certain derivatives exhibited high activity against the Gram-positive bacterium Staphylococcus aureus, with some compounds proving more effective than the antibiotic Amoxicillin. ajchem-a.com

Another study focused on synthesizing a series of 2-phenyl-quinoline-4-carboxylic acid derivatives and evaluating their antibacterial activity. The results indicated that these structural modifications led to increased antibacterial efficacy compared to the parent compound. mdpi.com Several of the synthesized derivatives displayed good inhibitory activity against Staphylococcus aureus. mdpi.com The mechanism of action for quinoline-based antimicrobials can vary, but for some derivatives, it is suggested that their ability to chelate metal ions may be crucial for their biological activity. nih.gov

| Compound Derivative | Test Organism | MIC (μg/mL) | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | 64 | mdpi.com |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | 128 | mdpi.com |

| quinoline-2-carboxylic acid derivative E11 | Staphylococcus aureus | High Activity | ajchem-a.com |

| quinoline-2-carboxylic acid derivative E17 | Staphylococcus aureus | High Activity | ajchem-a.com |

Specific MIC values not provided, but described as having strong inhibitory zones compared to amoxicillin.

The investigation into the antifungal properties of quinoline derivatives has also yielded promising results. Studies on novel compounds derived from quinoline-2-carboxylic acid have demonstrated their potential as antifungal agents. ajchem-a.com When tested against various fungal strains, some of the synthesized heterocyclic compounds showed inhibitory activity. ajchem-a.com Specifically, derivatives have been tested against species like Candida albicans and Trichophyton interdigitale. nih.gov The 1,3,4-oxadiazole (B1194373) moiety, which can be synthesized from quinoline-2-carboxylic acid precursors, is noted for its wide range of biological activities, particularly its antifungal properties. ajchem-a.com This suggests that using this compound as a scaffold could lead to the development of effective antifungal treatments.

The quinoline scaffold is a promising framework for the development of new antiviral drugs. semanticscholar.org Research has shown that derivatives of quinoline carboxylic acid can exhibit potent antiviral activity against a range of viruses. For example, two compounds based on the quinoline structure showed dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range. semanticscholar.org These compounds appeared to act during the early stages of the viral infection and impaired the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. semanticscholar.org

Furthermore, structure-activity relationship (SAR) studies on 4-quinoline carboxylic acid analogues have led to the discovery of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in host cells. elsevierpure.com By targeting this host factor, these compounds can inhibit the replication of viruses such as Vesicular Stomatitis Virus (VSV) and Influenza. elsevierpure.com This approach of targeting host enzymes is advantageous as it may reduce the likelihood of the virus developing drug resistance. elsevierpure.com The broad-spectrum antiviral potential of quinoline-related structures has also been noted in other studies, with some derivatives showing activity against poliovirus, herpes simplex virus, and Rous sarcoma virus. cabidigitallibrary.org

Investigation of Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Research has explored the potential of quinoline carboxylic acids to mitigate these processes. A study evaluating several quinoline derivatives, including quinoline-2-carboxylic acid, found that they exerted impressively appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov The anti-inflammatory potency of some derivatives was comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The mechanism behind the anti-inflammatory action of some quinoline derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing inflammatory prostaglandins. nih.gov For instance, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated high anti-inflammatory effects comparable to diclofenac (B195802) and celecoxib, with docking studies suggesting strong inhibition of the COX-2 enzyme. nih.gov

In contrast, the same study that highlighted the anti-inflammatory properties of quinoline derivatives found that they lacked significant antioxidant capacity as measured by the DPPH radical scavenging assay when compared to ascorbic acid. nih.gov

Anticancer Research and Modulation of Cellular Pathways

The quinoline core is a feature of many compounds investigated for their anticancer potential. chemimpex.com Derivatives of this compound have been a focus of this research, with studies exploring their cytotoxic effects against various cancer cell lines and their ability to modulate key cellular pathways involved in cancer progression.

Research has shown that quinoline derivatives can induce cell death in cancer cells through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest. For example, 6-bromo-2-hydroxyquinoline-4-carboxylic acid, a related compound, demonstrated the ability to inhibit cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines by inducing apoptosis and causing the cells to arrest in the G1 phase of the cell cycle. Similarly, quinoline-2-carboxylic acid itself was identified as having significant cytotoxic effects on HeLa cells and was among the quinoline derivatives with the most remarkable growth inhibition capacities against the MCF7 breast cancer cell line in prolonged incubation studies. nih.gov

The anticancer mechanism of these compounds can involve direct interaction with molecular targets crucial for cancer cell survival. The planar quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, these compounds can act as enzyme inhibitors, binding to the active sites of enzymes that are critical for cancer cell proliferation.

Cellular signaling pathways are complex networks that control cell growth, division, and death. In cancer, these pathways are often dysregulated. Natural and synthetic compounds, including alkaloids like quinoline derivatives, can exert their anticancer effects by modulating these pathways. nih.gov Key pathways that are often targeted include:

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some compounds can induce apoptosis by decreasing the phosphorylation of PI3K and Akt. nih.gov

NF-κB Pathway: This pathway is involved in inflammation, cell survival, and proliferation. Certain molecules can suppress cancer cell growth by inhibiting NF-κB expression and activity. nih.gov

Bcl-2 Protein Family: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating apoptosis. Some agents can shift this balance to favor cell death by increasing Bax expression and decreasing Bcl-2 expression. nih.gov

The development of novel quinazoline-based carboxylic acids, which share a similar heterocyclic core, as inhibitors of carbonic anhydrase (CA) isoforms IX and XII—enzymes associated with tumor growth—further illustrates the potential of this class of compounds in oncology. nih.gov

| Compound/Derivative | Cell Line | Activity | IC50 Value (µM) | Reference |

| 6-bromo-2-hydroxyquinoline-4-carboxylic acid | HeLa (cervical cancer) | Cytotoxic | Not specified | |

| 6-bromo-2-hydroxyquinoline-4-carboxylic acid | MCF-7 (breast cancer) | Cytotoxic | Not specified | |

| quinoline-2-carboxylic acid | HeLa (cervical cancer) | Significant cytotoxicity | Not specified | nih.gov |

| quinoline-2-carboxylic acid | MCF-7 (breast cancer) | Remarkable growth inhibition | Not specified | nih.gov |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8a | MCF-7 (breast cancer) | Cytotoxic | 15.85 ± 3.32 | nih.gov |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8a | SW480 (colon cancer) | Cytotoxic | 17.85 ± 0.92 | nih.gov |

Enzyme Inhibition Studies (e.g., Protein Kinase CK2)

Protein Kinase CK2 is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. tandfonline.com Its dysregulation is linked to various diseases, particularly cancer, making it a compelling target for therapeutic intervention. nih.gov While direct studies on this compound as a CK2 inhibitor are not extensively documented, research on related quinoline carboxylic acid derivatives highlights the potential of this scaffold.

For instance, studies on 3-quinoline carboxylic acids have led to the identification of compounds with significant inhibitory activity against CK2. nih.govresearchgate.net In one such study, a hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was identified to decrease the activity of CK2. tandfonline.comtandfonline.com This finding, although on a structural isomer with an additional oxo group, underscores the potential of the bromo-quinoline core in the design of CK2 inhibitors. The carboxylic acid moiety is often crucial for interaction with the ATP-binding site of the kinase, and the bromine atom can influence binding affinity and selectivity through halogen bonding and hydrophobic interactions. tandfonline.com The development of tricyclic quinoline analogs has also led to the discovery of highly potent CK2 inhibitors. nih.gov

Table 1: Inhibition of Protein Kinase CK2 by Quinoline Carboxylic Acid Derivatives This table is representative of the inhibitory potential of the quinoline scaffold and its derivatives against Protein Kinase CK2, based on available research.

| Compound Class | Specific Derivative Example | Reported Activity | Reference |

| 3-Quinoline Carboxylic Acids | 2-Amino- and Tetrazolo-quinoline-4-carboxylic acid derivatives | IC₅₀ in the range of 0.65 to 18.2 µM | nih.govresearchgate.net |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | IC₅₀ = 0.3 µM | acs.org |

| 3-Carboxy quinolin-2-one | 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 22% inhibition at 33µM | tandfonline.comtandfonline.com |

Targeting Fibroblast Activation Protein (FAP) and Related Biological Pathways

Fibroblast Activation Protein (FAP) is a serine protease that is selectively expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. nih.gov This restricted expression pattern makes FAP an attractive target for both cancer diagnosis and therapy. The (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has been identified as a highly promising framework for the development of potent and selective FAP inhibitors. nih.govbiorxiv.orgbiorxiv.org

Within this scaffold, modifications to the quinoline ring, including the introduction of a bromine atom, have been explored to optimize inhibitory activity and selectivity. Research has shown that derivatives of quinoline-4-carboxylic acid bearing a halogen, such as bromine, at the 6 or 7-position can be highly potent FAP inhibitors. nih.gov For example, a 7-bromoquinoline (B152726) derivative within the (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine series demonstrated significant FAP affinity. nih.gov Furthermore, 6-bromoquinoline-4-carboxylic acid has been utilized as a key intermediate in the synthesis of FAP-targeted radiotracers for imaging and therapeutic applications. snmjournals.org

Table 2: Structure-Activity Relationship of Bromoquinoline Derivatives as FAP Inhibitors Data is based on studies of (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffolds.

| Quinoline Substitution | Relative FAP Affinity | Selectivity over PREP | Reference |

| 7-Chloroquinoline | Maintained | Moderately Increased | nih.gov |

| 7-Bromoquinoline | Maintained | Moderately Increased | nih.gov |

| 8-Chloroquinoline | Significantly Reduced | Little Effect | nih.gov |

| 8-Bromoquinoline | Significantly Reduced | Little Effect | nih.gov |

Neuroprotective Potential and Central Nervous System (CNS) Applications

The quinoline core is a well-established pharmacophore in the development of agents targeting the central nervous system. Quinoline derivatives have been investigated for their potential to treat a range of neurological and psychiatric disorders due to their ability to interact with various receptors and enzymes in the brain. nih.gov The neuroprotective effects of some quinoline derivatives are attributed to their antioxidant properties, which can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. mdpi.commdpi.com

Research into 4-arylquinoline-2-carboxylates has demonstrated their capacity to quench reactive oxygen species and protect neuronal cells from induced toxicity. researchgate.net While direct evidence for the neuroprotective effects of this compound is still emerging, the established neuroprotective profile of the broader quinoline class suggests that it is a promising area for future investigation. researchgate.netnih.gov

Metabotropic Glutamate (B1630785) Receptor (mGluR1) Antagonism Studies

Metabotropic glutamate receptors, particularly mGluR1, are G-protein coupled receptors that play a crucial role in modulating excitatory synaptic transmission in the CNS. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric conditions, making mGluR1 antagonists a subject of intense research.

Derivatives of quinoline have been identified as selective and potent noncompetitive antagonists of mGluR1. Although studies have not specifically focused on this compound, research on related quinoline structures provides valuable insights. For example, a series of 6-substituted-4-anilinoquinazolines (a related heterocyclic system) were identified as non-competitive antagonists of the closely related mGlu5 receptor, with halogen substitutions at the 6-position showing comparable potency to the initial hit compound. nih.govnih.gov This suggests that the 6-position of the quinoline ring system is a viable point for modification in the design of mGluR antagonists.

Systematic Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Systematic structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For quinoline-based compounds, SAR studies have been instrumental in refining their biological activity, selectivity, and pharmacokinetic properties.

In the context of FAP inhibitors based on the (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, SAR studies have revealed that substitution at the 6 and 7-positions of the quinoline ring with halogens like bromine can be well-tolerated in terms of FAP affinity, while also influencing selectivity against related proteases such as prolyl oligopeptidase (PREP). nih.gov However, substitution at the 8-position with a bromine atom was found to be detrimental to FAP potency, likely due to steric hindrance. nih.gov

The collective findings from these diverse research areas underscore the importance of this compound as a valuable scaffold in medicinal chemistry. Its continued exploration is likely to yield novel and effective therapeutic agents for a range of diseases.

Research Applications in Advanced Materials Science

Development of Functionalized Fluorescent Materials and Dyes

The quinoline (B57606) scaffold is a well-known component in many fluorescent molecules. nih.gov Derivatives of quinoline are foundational to a variety of fluorescent probes and dyes, and 6-Bromoquinoline-2-carboxylic acid is a prime candidate for the development of new functionalized fluorescent materials. The fluorescence in such compounds often arises from π-π* transitions within the aromatic system. mdpi.com

The development of fluorescent materials from quinoline-based ligands often relies on a phenomenon known as chelation-enhanced fluorescence (CHEF), where the coordination of the ligand to a metal ion enhances its quantum yield. mdpi.com Complexes with d¹⁰ metal ions like Zinc(II) and Cadmium(II) are particularly interesting because the filled d-orbitals prevent fluorescence quenching through d-d transitions, allowing for strong photoluminescence (PL). mdpi.com For instance, complexes of 8-amino-quinoline with Zinc(II) are luminescent, and the coordination to the metal ion can lead to a red shift in the emission maxima. mdpi.com Similarly, 8-amidoquinoline derivatives serve as effective fluorescent probes for detecting zinc ions. nih.gov

While specific dyes based on this compound are not extensively documented in the reviewed literature, its structural similarity to other luminescent quinolines, such as 8-hydroxyquinoline (B1678124) and various amidoquinolines, suggests its strong potential. nih.govnih.gov The synthesis of boroisoquinolines, a family of fluorophores, from isoquinoline (B145761) precursors demonstrates the versatility of this heterocyclic system in creating novel dyes with large Stokes shifts, which are advantageous in imaging applications. nih.gov The combination of the quinoline core in this compound with its reactive bromine atom provides a pathway to synthesize more complex, functional dyes for applications in bioimaging and chemical sensing. nih.gov

Coordination Chemistry and Metal-Organic Complex Formation

The study of how organic ligands and metal ions self-assemble into larger structures is a cornerstone of materials science. nih.gov this compound is an excellent candidate for use in coordination chemistry due to the predictable and stable way it binds to metal centers.

In coordination chemistry, this compound functions as a bidentate, anionic ligand. It coordinates to a metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. This N,O-coordination is a well-established binding motif for quinaldic acid and its derivatives.

Carboxylate ligands can adopt a variety of coordination modes, acting as bridges between two or more metal ions, which is crucial for building larger networks. nih.gov The specific mode of binding depends on factors such as the metal ion's preferred coordination geometry, the solvent system, and the presence of other ancillary ligands. The inherent rigidity of the quinoline backbone combined with the chelating carboxylate group makes this compound a strong and predictable building block for designing complex metal-organic architectures. nih.gov

| Ligand Class | Coordination Site | Typical Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Quinaldic Acids | Pyridine (B92270) Nitrogen, Carboxylate Oxygen | Bidentate Chelation (N,O) | Mononuclear or Polynuclear Complexes | nih.gov |

| Aromatic Carboxylates | Carboxylate Group (O,O') | Monodentate, Bidentate, Bridging | Coordination Polymers, MOFs | nih.gov |

| N-Heterocyclic Ligands | Ring Nitrogen | Monodentate | Discrete Complexes, Coordination Polymers | mdpi.com |

Coordination polymers (CPs) are materials where metal ions are linked by organic ligands into one-, two-, or three-dimensional networks. nih.govresearchgate.net Ligands based on carboxylate-functionalized N-heterocycles are widely used for this purpose. mdpi.commdpi.com The solvothermal reaction of such ligands with metal salts is a common synthetic method. researchgate.net

For example, researchers have successfully synthesized a 2D copper(II) coordination polymer using a quinoline-4-carboxylate (B1235159) derivative, demonstrating how these ligands can form extended networks. mdpi.com Similarly, 1H-indazole-6-carboxylic acid, an analogue of a quinoline carboxylic acid, has been used to create a 1D double-chain polymer with Zn(II) and a 3D network with Cd(II). mdpi.com The dimensionality and topology of the final structure are influenced by the choice of the metal ion and reaction conditions. mdpi.comresearchgate.net

Given these precedents, this compound is an ideal linker for forming CPs. It can connect metal centers via its N,O-chelating head, while the bromo-substituent can either tune the electronic properties of the resulting framework or be used for post-synthetic modification to introduce additional functionality.

| Ligand | Metal Ion(s) | Dimensionality | Key Feature | Reference |

|---|---|---|---|---|

| 1H-Indazole-6-carboxylic acid | Zn(II) | 1D (Double Chain) | Photoluminescent | mdpi.com |

| 1H-Indazole-6-carboxylic acid | Cd(II) | 3D | Ligand-centered π-π* emission | mdpi.com |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D | Photoluminescent | mdpi.com |

| 5-(Pyridin-2-ylmethyl)aminoisophthalic acid | Zn(II), Co(II), Ni(II) | 2D (Wave-like) | Isostructural networks | researchgate.net |

Integration into Covalent Organic Frameworks (COFs) for Specific Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic molecules linked by strong covalent bonds. mdpi.comnih.gov The ability to choose specific building blocks allows for the design of COFs with tailored pore sizes and functionalities. rsc.org While imine-linked COFs are common, the exploration of more robust linkages is an active area of research. nih.gov

Recent studies have shown that quinoline-based carboxylic acids can be directly integrated into COF structures, offering enhanced stability and functionality. mdpi.comnih.gov A "Quinolinecarboxylic Acid–Linked Covalent Organic Framework (QCA–COF)" was synthesized in a one-pot reaction and demonstrated excellent performance in adsorbing water-soluble organic pollutants like rhodamine B and methylene (B1212753) blue. mdpi.com Another method involves the Doebner reaction to create robust 4-carboxyl-quinoline linkages, resulting in COFs (QL-COFs) with superior chemical stability compared to their imine-based counterparts, showing resilience in both strong acids and bases. nih.gov These QL-COFs also exhibit increased hydrophilicity, which is beneficial for aqueous applications. nih.gov

The successful synthesis of these quinoline-based COFs paves the way for using this compound as a functional building block. The bromo-substituent could serve as a reactive site for post-synthetic modification, allowing for the introduction of new functional groups to tailor the COF's properties for specific applications like catalysis or targeted sensing.

| Pollutant | Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |

|---|---|---|---|

| Rhodamine B | 255.7 | Pseudo-second order | Langmuir |

| Methylene Blue | 306.1 | Pseudo-second order | Langmuir |

| Gentamycin | 338.1 | Pseudo-second order | Langmuir |

| 2,4-Dichlorophenoxyacetic acid | 294.1 | Pseudo-second order | Langmuir |

Potential in Optoelectronic Devices, including Sensors and Light-Emitting Diodes (LEDs)

The unique electronic and optical properties of metal-organic complexes make them highly suitable for optoelectronic applications. nih.gov Quinoline derivatives have been extensively investigated as ligands in luminescent complexes for use in sensors and Organic Light-Emitting Diodes (OLEDs). dur.ac.uk